molecular formula C5H4ClF2IN2O2S B2821226 1-(2,2-Difluoroethyl)-3-iodopyrazole-4-sulfonyl chloride CAS No. 1946822-85-0

1-(2,2-Difluoroethyl)-3-iodopyrazole-4-sulfonyl chloride

Cat. No.: B2821226
CAS No.: 1946822-85-0
M. Wt: 356.51
InChI Key: MSIJPCINRPVXIZ-UHFFFAOYSA-N
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Description

1-(2,2-Difluoroethyl)-3-iodopyrazole-4-sulfonyl chloride is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural features and reactivity. This compound contains a pyrazole ring substituted with a difluoroethyl group, an iodine atom, and a sulfonyl chloride group, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,2-Difluoroethyl)-3-iodopyrazole-4-sulfonyl chloride typically involves multiple steps starting from commercially available precursors. One common method includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclization of appropriate hydrazine derivatives with 1,3-dicarbonyl compounds.

    Introduction of the Difluoroethyl Group: The difluoroethyl group can be introduced via nucleophilic substitution reactions using difluoroethyl halides.

    Sulfonylation: The sulfonyl chloride group can be introduced by reacting the pyrazole derivative with chlorosulfonic acid or sulfonyl chlorides under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperatures, and solvent systems that facilitate the desired transformations while minimizing side reactions.

Chemical Reactions Analysis

Types of Reactions: 1-(2,2-Difluoroethyl)-3-iodopyrazole-4-sulfonyl chloride undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.

    Cross-Coupling Reactions: The iodine atom allows for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, to form carbon-carbon bonds.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, modifying the oxidation state of the sulfur atom or other substituents.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild to moderate conditions.

    Cross-Coupling Reactions: Palladium catalysts, along with bases like potassium carbonate, are used under inert atmospheres.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride are employed under controlled conditions.

Major Products Formed:

    Sulfonamides: Formed from nucleophilic substitution reactions.

    Biaryl Compounds: Formed from cross-coupling reactions.

    Oxidized or Reduced Derivatives: Formed from oxidation or reduction reactions.

Scientific Research Applications

1-(2,2-Difluoroethyl)-3-iodopyrazole-4-sulfonyl chloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its role in the development of new therapeutic agents, particularly those targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(2,2-Difluoroethyl)-3-iodopyrazole-4-sulfonyl chloride is primarily determined by its functional groups:

    Sulfonyl Chloride Group: Acts as an electrophile, facilitating nucleophilic substitution reactions.

    Iodine Atom: Participates in cross-coupling reactions, enabling the formation of new carbon-carbon bonds.

    Difluoroethyl Group: Contributes to the compound’s stability and reactivity, influencing its interactions with other molecules.

Comparison with Similar Compounds

    1-(2,2-Difluoroethyl)-3-bromopyrazole-4-sulfonyl chloride: Similar structure but with a bromine atom instead of iodine.

    1-(2,2-Difluoroethyl)-3-chloropyrazole-4-sulfonyl chloride: Similar structure but with a chlorine atom instead of iodine.

    1-(2,2-Difluoroethyl)-3-iodopyrazole-4-sulfonamide: Similar structure but with a sulfonamide group instead of sulfonyl chloride.

Uniqueness: 1-(2,2-Difluoroethyl)-3-iodopyrazole-4-sulfonyl chloride is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. The presence of the iodine atom allows for versatile cross-coupling reactions, while the sulfonyl chloride group offers electrophilic reactivity, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

1-(2,2-difluoroethyl)-3-iodopyrazole-4-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClF2IN2O2S/c6-14(12,13)3-1-11(2-4(7)8)10-5(3)9/h1,4H,2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSIJPCINRPVXIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NN1CC(F)F)I)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClF2IN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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